molecular formula C18H21N5O2 B2962287 9-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845902-90-1

9-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2962287
CAS RN: 845902-90-1
M. Wt: 339.399
InChI Key: FDEBICZWWDTHOM-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, such as the one you mentioned, are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . These compounds are often used as a central building block for a wide range of pharmacological applications .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves various synthetic approaches. For example, some synthetic methodologies serve molecules with improved druglikeness and ADME-Tox properties .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite complex and depend on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary greatly depending on the specific compound. For example, the molecular weight of a similar compound, 5-Bromo-4-(3,4-dimethylphenyl)pyrimidine, is 263.13 .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary greatly depending on the specific compound and its intended use. For example, some pyrimidine-based drugs are used as treatments for leukemia .

Safety and Hazards

The safety and hazards associated with pyrimidine derivatives can vary greatly depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The future directions of research on pyrimidine derivatives could involve the development of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name

9-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-11-6-7-13(10-12(11)2)22-8-5-9-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h6-7,10H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEBICZWWDTHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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